molecular formula C10H13NO2S B2550327 2-Methoxy-5-(1,3-thiazolidin-2-yl)phenol CAS No. 156781-04-3

2-Methoxy-5-(1,3-thiazolidin-2-yl)phenol

Cat. No.: B2550327
CAS No.: 156781-04-3
M. Wt: 211.28
InChI Key: BSSCYIGDTXBNTG-UHFFFAOYSA-N
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Description

2-Methoxy-5-(1,3-thiazolidin-2-yl)phenol is a heterocyclic compound that features a thiazolidine ring attached to a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(1,3-thiazolidin-2-yl)phenol typically involves the reaction of 2-methoxyphenol with a thiazolidine derivative under specific conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic substitution reaction, where the thiazolidine ring is introduced to the phenol group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound at a larger scale.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(1,3-thiazolidin-2-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The thiazolidine ring can be reduced under specific conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thiazolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups to the aromatic ring or the thiazolidine ring.

Scientific Research Applications

2-Methoxy-5-(1,3-thiazolidin-2-yl)phenol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-5-(1,3-thiazolidin-2-yl)aniline
  • 2-Methoxy-5-(1,3-thiazolidin-2-yl)benzaldehyde
  • 2-Methoxy-5-(1,3-thiazolidin-2-yl)benzoic acid

Uniqueness

2-Methoxy-5-(1,3-thiazolidin-2-yl)phenol is unique due to the presence of both a methoxy group and a thiazolidine ring attached to a phenol group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-methoxy-5-(1,3-thiazolidin-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c1-13-9-3-2-7(6-8(9)12)10-11-4-5-14-10/h2-3,6,10-12H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSSCYIGDTXBNTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2NCCS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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